Ethyl 2-amino-3-carboxythiophene
Description
Significance of Thiophene (B33073) Heterocycles in Organic and Medicinal Chemistry
Thiophene is a five-membered, sulfur-containing heteroaromatic ring that is a fundamental building block in many pharmaceuticals. researchgate.neteprajournals.com The thiophene nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. cognizancejournal.com
Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer researchgate.netcognizancejournal.com
Anti-inflammatory nih.govcognizancejournal.com
Antimicrobial researchgate.neteprajournals.com
Antiviral researchgate.netcognizancejournal.com
Anticonvulsant researchgate.netcognizancejournal.com
Antihypertensive researchgate.netcognizancejournal.com
The versatility of the thiophene ring allows for the synthesis of large combinatorial libraries of compounds, which can be screened for potential therapeutic applications. researchgate.netclinicalresearchnewsonline.com This has led to the development of several FDA-approved drugs containing a thiophene moiety, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov
Scope and Relevance of 2-Aminothiophene-3-Carboxylate Derivatives in Advanced Synthesis and Applications
Derivatives of 2-aminothiophene-3-carboxylate, including the ethyl ester, are particularly important in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are known to possess a range of biological activities, making them attractive targets for drug discovery. nih.gov The synthesis of these compounds often utilizes the Gewald reaction, a well-established method for preparing 2-aminothiophenes. researchgate.nettubitak.gov.tr
Recent research has highlighted the potential of 2-aminothiophene-3-carboxylic acid ester derivatives as selective cytostatic agents. nih.gov Certain compounds in this class have shown unusual selectivity against specific cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma. nih.gov These compounds were found to induce apoptosis (programmed cell death) and inhibit protein synthesis in cancer cells, suggesting a potential mechanism for their antitumor activity. nih.gov
Furthermore, derivatives of ethyl 2-aminothiophene-3-carboxylate have been investigated for their antimicrobial and antifungal properties. guidechem.comresearchgate.net The ability to readily modify the core structure allows for the optimization of activity against various pathogens. researchgate.net
Table 1: Properties of Ethyl 2-amino-3-carboxythiophene
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-4-ethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-4-3-11-6(8)5(4)7(9)10/h3H,2,8H2,1H3,(H,9,10) |
InChI Key |
ONUGOLATZDFRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Amino 3 Carboxythiophene and Its Analogues
Comprehensive Analysis of Gewald Reaction Protocols
The Gewald reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While effective, classical methods often necessitate long reaction times and can present challenges in purification. thieme-connect.comresearchgate.net Consequently, significant research has been directed towards optimizing these protocols and developing more sustainable and efficient approaches.
Optimization of Classical Gewald Reaction Conditions
The classical Gewald synthesis of 2-aminothiophenes has been the subject of numerous optimization studies to enhance yields, reduce reaction times, and broaden its applicability. thieme-connect.comumich.edu Key parameters that have been systematically varied include the choice of base, solvent, and reaction temperature.
The selection of the base is critical to the success of the Gewald reaction. While secondary amines like morpholine (B109124) and piperidine (B6355638) are traditionally used, research has explored a range of other bases. tandfonline.commdpi.com For instance, in the synthesis of certain 2-acyl aminothiophenes, DBU was found to be optimal for the initial condensation step, while DIPEA was a better choice for a subsequent acylation step. thieme-connect.com The concentration and type of base can significantly influence the reaction pathway and the formation of byproducts.
Solvent choice also plays a pivotal role. While alcohols like ethanol (B145695) are common, other solvents have been investigated to improve solubility and reaction rates. For example, the use of a morpholinium acetate (B1210297) ionic liquid in excess morpholine has been shown to be an effective catalytic system for the synthesis of 4-aryl-substituted 2-aminothiophene-3-carboxylates. thieme-connect.de
Temperature is another crucial factor. While many Gewald reactions are conducted at elevated temperatures to drive the reaction forward, some protocols have been developed to proceed at room temperature, offering a more energy-efficient approach. psu.edu The optimization of these classical conditions continues to be an active area of research, aiming to tailor the reaction for specific substrates and desired outcomes.
Eco-Friendly and Sustainable Gewald Synthesis Approaches (Green Chemistry)
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of 2-aminothiophenes. researchgate.net These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
A significant advancement in green synthesis is the development of solvent-free Gewald reaction protocols. mdpi.compsu.edu These methods not only eliminate the use of volatile organic solvents but can also lead to simplified work-up procedures. One approach involves high-speed ball milling (HSBM), which utilizes mechanical energy to drive the reaction. mdpi.comresearchgate.net This technique has been shown to be effective for the synthesis of 2-aminothiophenes from aryl-alkyl ketones and can even be catalytic in base under aerobic conditions. mdpi.comresearchgate.net Combining HSBM with thermal heat can further accelerate the reaction rate. mdpi.comresearchgate.net Another solvent-free method involves simply stirring the reactants at room temperature, which has proven successful for the preparation of various tetrasubstituted 2-aminothiophene derivatives in moderate to excellent yields. psu.edu
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Conditions | Yield (%) | Reference |
| Acetophenone | Ethyl Cyanoacetate | Sulfur | Morpholine | High-Speed Ball Milling, 24h | Moderate | mdpi.com |
| Acetophenone | Malononitrile | Sulfur | Morpholine | Conventional Oven, 120°C, 1h | 43% | researchgate.net |
| Various Ketones | Ethyl Cyanoacetate | Sulfur | Morpholine | Room Temperature, Stirring | 51-82% | psu.edu |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including the Gewald synthesis. researchgate.netclockss.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields and product purity. clockss.orgorganic-chemistry.org For instance, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes was achieved in just 20 minutes at 70°C under microwave irradiation, compared to 4 hours with conventional heating. organic-chemistry.org Similarly, a one-pot microwave-assisted Gewald reaction on a solid support has been developed for the efficient synthesis of 2-acyl aminothiophenes. thieme-connect.comresearchgate.net This method allows for the rapid generation of diverse products in good yields. thieme-connect.com
| Reactants | Base | Conditions | Time | Yield | Reference |
| Butyraldehyde, Methyl cyanoacetate, Sulfur | Pyrrolidine | Microwave, 30 min | 30 min | 92% | clockss.org |
| Arylacetaldehydes, Activated nitriles, Sulfur | Morpholine | Microwave, 70°C | 20 min | High | organic-chemistry.org |
| Aldehyde/Ketone, Resin, Sulfur | DBU | Microwave, 120°C | 20 min | Good | thieme-connect.com |
Ionic liquids (ILs) are increasingly recognized as green and reusable alternatives to volatile organic solvents in chemical synthesis. tandfonline.comresearchgate.net Their use in the Gewald reaction has been explored, demonstrating several advantages. tandfonline.comtandfonline.com For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF6) have been successfully employed as recyclable reaction media for the ethylenediammonium diacetate (EDDA)-catalyzed Gewald synthesis. tandfonline.comtandfonline.com This approach not only offers environmental benefits but also leads to significant rate enhancement and improved yields. tandfonline.com Furthermore, the ionic liquid containing the catalyst can often be recovered and reused multiple times without a significant drop in performance. tandfonline.com Task-specific ionic liquids have also been developed as soluble supports for the Gewald reaction, simplifying product isolation and purification. researchgate.netclockss.org
| Ionic Liquid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BmimBF4 | EDDA | 50 | 3-8 | High | tandfonline.com |
| BmimPF6 | EDDA | 50 | 3-8 | High | tandfonline.comtandfonline.com |
| [2-hydemim][BF4] | - | 50 (Microwave) | 6 | Good to Excellent | researchgate.netclockss.org |
The development of heterogeneous catalysts represents another significant stride towards sustainable Gewald synthesis. tandfonline.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Calcium oxide (CaO), an inexpensive and readily available solid base, has been shown to be an effective catalyst for the one-pot synthesis of 2-aminothiophenes in ethanol under reflux. This method provides good to moderate yields in a relatively short reaction time of 1 to 1.5 hours.
Other heterogeneous catalysts include amines supported on solid materials. For example, piperazine (B1678402) supported on amorphous silica (B1680970) (KG-60-piperazine) has demonstrated general utility as a reusable catalyst for the Gewald reaction with a variety of aldehydes and ketones. tandfonline.com Similarly, an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been developed as a highly efficient and recyclable catalyst. thieme-connect.com This fiber catalyst exhibits excellent activity at low loading and can be reused up to ten times with minimal loss of performance. thieme-connect.com The use of supported catalysts aligns well with the principles of green chemistry by facilitating catalyst recovery and reuse. rsc.orgthieme-connect.deacs.orgyoutube.com
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
| CaO | Ketones, Active Nitriles, Sulfur | Ethanol | Reflux, 1-1.5 h | Moderate to Good | |
| KG-60-piperazine | Aldehydes/Ketones, Malononitrile/Ethyl Cyanoacetate, Sulfur | - | - | Good to Excellent | tandfonline.com |
| N-methylpiperazine-functionalized polyacrylonitrile fiber | 2,5-dihydroxy-1,4-dithiane, Activated Nitriles | - | - | 65-91 | thieme-connect.com |
| Sodium Aluminate (NaAlO2) | Ketones, Active Nitriles, Sulfur | - | Mild | Excellent | acs.org |
Mechanochemical Ball Milling Techniques
In the pursuit of greener and more efficient chemical syntheses, mechanochemical methods, particularly ball milling, have emerged as a powerful alternative to traditional solvent-based reactions. acs.orgbeilstein-journals.org This technique utilizes mechanical force to induce chemical transformations, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding or LAG). acs.org
The Gewald three-component reaction, a classical method for synthesizing 2-aminothiophenes, has been successfully adapted to ball milling conditions. sciforum.net This one-pot synthesis involves the reaction of a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur. wikipedia.orgpharmaguideline.com A study demonstrated the synthesis of various 2-aminothiophene derivatives with excellent yields (up to 97%) and short reaction times (30 minutes) using a planetary ball mill without any solvent or catalyst. sciforum.net
The optimization of this mechanochemical process involves several parameters, including the rotation speed of the mill and the ratio of the weight of the grinding balls to the reagents. sciforum.net For instance, in the synthesis of ethyl 2-amino-5-methyl-3-cyanothiophene-3-carboxylate, a high yield was achieved at a rotation speed of 750 rpm. sciforum.net This solvent-free and catalyst-free approach not only enhances the efficiency and economy of the synthesis but also aligns with the principles of green chemistry by minimizing waste. sciforum.net
Table 1: Synthesis of 2-Aminothiophene Derivatives via Solvent-Free and Catalyst-Free Ball Milling
| Entry | R | EWG | Product | Yield (%) |
|---|---|---|---|---|
| 1 | OEt | CN | 3a | 97 |
| 2 | CH3 | CN | 3b | 93 |
| 3 | OEt | CO2Et | 3c | 96 |
| 4 | CH3 | CO2Et | 3d | 91 |
Source: Adapted from a study on the green synthesis of 2-aminothiophenes. sciforum.net
Multi-Component Reaction Sequences (e.g., Knoevenagel Condensation Followed by Gewald Cyclization)
Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. tandfonline.com The synthesis of ethyl 2-amino-3-carboxythiophene and its analogues frequently employs MCRs, most notably the Gewald reaction. arkat-usa.orgwikipedia.orgnumberanalytics.com
The Gewald reaction can be performed as a one-pot synthesis or as a two-step sequence. arkat-usa.org The sequential approach first involves a Knoevenagel condensation between a ketone (or aldehyde) and an α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org This is then followed by a base-promoted cyclization with elemental sulfur to yield the 2-aminothiophene. arkat-usa.org This two-step process can sometimes provide better yields for less reactive ketones, such as alkyl aryl ketones and some cycloalkyl ketones. arkat-usa.org
Recent advancements have focused on developing milder and more efficient conditions for this reaction sequence. For example, one method utilizes hexamethyldisilazane (B44280) and acetic acid for the Knoevenagel condensation, which act as a desiccant and catalyst, respectively. researchgate.net The subsequent Gewald cyclization is then carried out with an inorganic base in a THF/water mixture, which helps to suppress the formation of byproducts. researchgate.net Computational studies using density functional theory (DFT) have provided deeper insights into the reaction mechanism, suggesting the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.orgacs.org The final, thermodynamically driven step is the cyclization of a monosulfide intermediate and subsequent aromatization. acs.org
Alternative Synthetic Routes for this compound Derivatives
Beyond the well-established Gewald reaction, several other synthetic strategies have been developed to access thiophene (B33073) derivatives, offering alternative pathways to functionalized and fused systems.
Intramolecular Cyclization Reactions for Fused Systems
Intramolecular cyclization reactions are a powerful tool for constructing fused heterocyclic systems containing a thiophene ring. researchgate.net These reactions often start with acyclic precursors that already contain the necessary sulfur atom and a suitably positioned electrophilic or nucleophilic group to facilitate ring closure. mdpi.com
One approach involves the metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates. mdpi.com For instance, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes in the presence of a palladium iodide catalyst. nih.govorganic-chemistry.org The mechanism is thought to involve an intramolecular nucleophilic attack of the thiolic group onto the triple bond. nih.gov Another strategy is the iodocyclization of S-containing alkynes, which directly yields iodine-containing thiophenes that can be further functionalized through cross-coupling reactions. mdpi.com
Furthermore, thiophene ring-opening reactions followed by intramolecular cyclization can lead to novel fused tricyclic systems. researchgate.netnih.gov For example, α-chloro-β-nitrothieno[2,3-c]pyridazines have been used as substrates to generate complex thiadiazoline–pyridazine thiolate hybrids. researchgate.netnih.gov These advanced methods provide access to a diverse range of complex, fused thiophene derivatives that are not readily accessible through traditional condensation reactions. rsc.org
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, and thiophenes are no exception. numberanalytics.comnih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing aryl or vinyl substituents onto the thiophene ring. nih.gov This reaction typically involves the coupling of a thienyl boronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. youtube.com Optimized procedures using catalysts like palladium(II) acetate with bulky, electron-rich phosphine (B1218219) ligands such as SPhos can achieve high yields with low catalyst loading. nih.gov This methodology has been successfully applied to the synthesis of various functionalized cyclopropylthiophenes. nih.gov
Direct C-H arylation is another powerful palladium-catalyzed method that avoids the pre-functionalization of the thiophene ring with a leaving group. organic-chemistry.orgacs.org This approach directly couples a C-H bond of the thiophene with an aryl halide. Research has demonstrated the direct arylation of thiophenes in environmentally friendly deep eutectic solvents, offering a more sustainable protocol. acs.org The palladium-catalyzed C-S cross-coupling of thiols with aromatic electrophiles is also a reliable route to aryl thioethers, which are important precursors and derivatives. nih.gov
Table 2: Palladium-Catalyzed Suzuki-Miyaura Synthesis of Aryl-Thiophenes
| Thiophene Reactant | Aryl Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-(4-Nitrophenyl)thiophene | High |
| 2,5-Dibromothiophene | Phenylboronic acid | Pd(OAc)2 / SPhos | 2,5-Diphenylthiophene | Good |
| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | 3-Cyclopropylthiophene | 85 |
Note: Yields are representative and can vary based on specific reaction conditions. nih.govyoutube.com
Derivatization from Advanced Thiophene Precursors
The functionalization of pre-formed thiophene rings is a common and versatile strategy for accessing a wide range of derivatives. Starting with a simple thiophene or a readily available substituted thiophene, various electrophilic substitution and metalation reactions can be employed. numberanalytics.com
Electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation typically occur preferentially at the C2 and C5 positions of the thiophene ring due to its electronic properties. pharmaguideline.com For more controlled functionalization, metalation using strong bases like butyllithium (B86547) is employed to generate thienyllithium species. rroij.com These organolithium intermediates are powerful nucleophiles that can react with a variety of electrophiles to introduce substituents at specific positions. For example, 2-thienyllithium (B1198063) can be used to synthesize a wide range of 2-substituted thiophenes. rroij.com
Furthermore, advanced thiophene precursors, such as those with multiple substitutions or specific functionalities, can be synthesized and then further elaborated. researchgate.net For instance, vinylidene bromide derived from thiophene-2-carboxaldehyde can serve as a core molecule for generating multiply substituted thiophenes through a series of coupling reactions. researchgate.net The development of dearomative cycloaddition reactions of thiophenes also opens up new avenues for creating complex three-dimensional fused ring systems from simple thiophene precursors. acs.org
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Amino 3 Carboxythiophene
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for mapping the structural framework of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique insights into the electronic and vibrational states, and atomic connectivity of Ethyl 2-amino-3-carboxythiophene and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
For instance, the ¹H NMR spectrum of Ethyl 2-amino-4-phenylthiophene-3-carboxylate in DMSO-d₆ shows characteristic signals for the ethyl ester group, including a triplet at 1.31 ppm and a quartet at 4.19 ppm. asianpubs.org The thiophene (B33073) proton appears as a singlet at 6.1 ppm, and the amino protons resonate as a singlet at 7.38 ppm. asianpubs.org
The ¹³C NMR data for Ethyl 2-amino-4-methylthiophene-3-carboxylate reveals signals for the ethyl group carbons at approximately 14.40 ppm and 59.54 ppm. nih.gov The carbons of the thiophene ring and the carboxyl group resonate at 102.85 ppm, 106.72 ppm, 136.71 ppm, and 164.17 ppm, with the carbonyl carbon appearing at 166.13 ppm. nih.gov
Table 1: Representative ¹H NMR Data for an Ethyl 2-aminothiophene-3-carboxylate Derivative
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Ester (CH₃) | 1.31 | Triplet | 7.1 |
| Ester (OCH₂) | 4.19 | Quartet | 7.1 |
| Thiophene (H) | 6.1 | Singlet | - |
| Amino (NH₂) | 7.38 | Singlet | - |
| Data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate in DMSO-d₆ asianpubs.org |
Table 2: ¹³C NMR Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate
| Carbon Atom | Chemical Shift (δ) in ppm |
| Ester (CH₃) | 14.40 |
| Methyl (on thiophene) | 18.40 |
| Ester (OCH₂) | 59.54 |
| Thiophene C-3 | 102.85 |
| Thiophene C-5 | 106.72 |
| Thiophene C-4 | 136.71 |
| Thiophene C-2 | 164.17 |
| Carbonyl (C=O) | 166.13 |
| Data obtained in CDCl₃ nih.gov |
Infrared (IR) Spectroscopy for Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of Ethyl 2-amino-4-phenylthiophene-3-carboxylate, a related compound, displays characteristic absorption bands. asianpubs.org The N-H stretching vibrations of the primary amine group are observed as two distinct bands at 3460 and 3319 cm⁻¹. asianpubs.org The C-H stretching of the aromatic and aliphatic portions of the molecule are seen at 3056 and 2947 cm⁻¹, respectively. asianpubs.org A strong absorption at 1666 cm⁻¹ corresponds to the C=O stretching of the ester group. asianpubs.org The C=C stretching vibrations of the thiophene ring are found at 1593, 1496, and 1438 cm⁻¹, while the C-O stretching of the ester is observed at 1107 cm⁻¹. asianpubs.org
Table 3: Key IR Absorption Bands for an Ethyl 2-aminothiophene-3-carboxylate Derivative
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3460, 3319 |
| C-H Stretch (Aromatic/Aliphatic) | 3056, 2947 |
| C=O Stretch (Ester) | 1666 |
| C=C Stretch (Thiophene) | 1593, 1496, 1438 |
| C-O Stretch (Ester) | 1107 |
| Data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate asianpubs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule, which are influenced by the extent of conjugation. While specific UV-Vis absorption maxima for this compound were not found in the reviewed literature, related 2-aminothiophene derivatives are known to exhibit absorption bands in the UV region due to π-π* transitions within the conjugated system of the thiophene ring and the ester group.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Although HRMS data for this compound was not available, the electrospray ionization mass spectrometry (ESI-MS) data for Ethyl 2-amino-4-methylthiophene-3-carboxylate shows a calculated m/z for the molecular ion [M+H]⁺ of 186.15, corresponding to the molecular formula C₈H₁₁NO₂S. nih.gov
Single Crystal X-ray Diffraction for Precise Molecular Conformation
While the full structural data for this compound (CCDC 643675) was not accessible, the crystallographic analysis of its derivatives offers valuable structural insights. nih.gov For instance, the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveals that the thiophene ring and the ethoxycarbonyl group are nearly coplanar. nih.gov This planarity is a key feature influencing the electronic properties of the molecule.
Determination of Molecular Geometry and Bond Parameters
The analysis of the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate provides detailed information on its molecular geometry. nih.gov The dihedral angle between the mean planes of the thiophene ring and the ethoxycarbonyl group is minimal, indicating a high degree of planarity. nih.gov Intramolecular hydrogen bonding is also observed between a hydrogen atom of the amino group and the carbonyl oxygen of the ester, which contributes to the stability of the planar conformation. nih.gov In the crystal lattice, molecules are linked into chains by intermolecular N-H···O hydrogen bonds. nih.gov
Similarly, the crystal structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate shows that the thiophene ring and its substituents are essentially coplanar. nih.goviucr.org The dihedral angle between the thiophene ring and the ester group is small, further confirming the planarity of this class of molecules. nih.goviucr.org
Table 4: Selected Crystallographic Data for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9487 (2) |
| b (Å) | 9.8939 (3) |
| c (Å) | 13.4348 (4) |
| β (°) | 106.143 (2) |
| V (ų) | 1014.90 (5) |
| Z | 4 |
| Data obtained at 296 K nih.gov |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions
In analogous structures, such as ethyl 2-amino-4-methyl-thiophene-3-carboxylate, both intramolecular and intermolecular hydrogen bonds are observed. nih.govnih.gov An intramolecular N-H···O hydrogen bond is a common feature, which contributes to the planarity of the molecule. nih.govnih.gov In this specific analog, which crystallizes with two molecules in the asymmetric unit, this intramolecular interaction is present in both unique molecules. nih.govnih.gov
Furthermore, the same hydrogen atom from the amino group that participates in the intramolecular bond is also involved in an intermolecular N-H···S hydrogen bond. nih.govnih.gov This bifurcated hydrogen bond links the two independent molecules (A and B) to form dimers. nih.gov Additional intermolecular N-H···O hydrogen bonds then connect these dimers, creating a chain-like structure. nih.govnih.gov In the case of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, the molecular geometry is stabilized by intramolecular N-H···O=C and C-H···O interactions. researchgate.netscirp.org
The parameters for these hydrogen bonds in a related structure are detailed in the table below:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N-H···O | - | - | - | - | Intramolecular |
| N-H···S | - | - | - | - | Intermolecular |
| N-H···O | - | - | - | - | Intermolecular |
Data for a closely related compound, ethyl 2-amino-4-methyl-thiophene-3-carboxylate. nih.govnih.gov
Elucidation of Crystal Packing and Supramolecular Arrangements
The crystal packing of this compound derivatives is significantly influenced by the interplay of various intermolecular forces, primarily hydrogen bonding. The supramolecular arrangement is a direct consequence of these interactions, leading to well-defined one-, two-, or three-dimensional networks.
For instance, in the crystal structure of ethyl 2-amino-4-methyl-thiophene-3-carboxylate, the combination of intramolecular and intermolecular hydrogen bonds results in the formation of A+B dimers, which are further linked into chains. nih.govnih.gov This demonstrates a hierarchical assembly where discrete molecular units organize into larger supramolecular structures.
In a different but related thiophene derivative, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, the crystal packing is stabilized by a combination of intramolecular N-H···O=C and C-H···O interactions, as well as intermolecular C-H···N and C-H···O interactions. researchgate.netscirp.org This compound crystallizes in the monoclinic space group P21/c. researchgate.netscirp.org The core structure of this molecule is noted to be approximately planar. researchgate.net
The study of these arrangements is crucial for understanding the physical properties of the material, such as solubility and melting point, and for the rational design of new materials with desired solid-state properties.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain insights into the nature and prevalence of different types of contacts.
For a related aminotriazole compound, Hirshfeld surface analysis revealed that H···H contacts were the most significant, contributing 54.6% of the total intermolecular interactions. researchgate.net H···O and H···N contacts also played a substantial role, with contributions of 13.6% and 16.1%, respectively. researchgate.net The Hirshfeld surface plotted over d_norm allows for the visualization of these contacts, with red spots indicating close contacts, which are typically hydrogen bonds. nih.gov
The electrostatic potential mapped onto the Hirshfeld surface provides further information, with blue regions indicating positive electrostatic potential (hydrogen-bond donors) and red regions representing negative electrostatic potential (hydrogen-bond acceptors). nih.gov While specific data for this compound is not available, the analysis of similar molecules provides a framework for understanding the expected intermolecular contact patterns. The amino group would present a region of positive potential, while the carbonyl oxygen would be a region of negative potential, facilitating the observed hydrogen bonding.
The breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related compound is presented in the table below:
| Contact Type | Contribution (%) |
| H···H | 54.6 |
| H···O | 13.6 |
| H···N | 16.1 |
Data from a study on ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. researchgate.net
Computational and Theoretical Investigations of Ethyl 2 Amino 3 Carboxythiophene
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. By utilizing functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31G**, researchers can accurately predict molecular parameters. researchgate.netresearchgate.net
The process involves calculating the molecule's electron density to derive its energy, thereby finding the lowest energy conformation. This geometry optimization yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values are often validated by comparing them with experimental data obtained from single-crystal X-ray diffraction. For instance, studies on similar thiophene (B33073) derivatives show a high degree of correlation between DFT-calculated geometries and those determined crystallographically. researchgate.netresearchgate.net In one such study on a related thiophene compound, theoretical torsion angles calculated at the B3LYP/6-31G** level were reported alongside experimental values, demonstrating the predictive power of DFT. researchgate.net The core thiophene ring, along with its amino and ethyl carboxylate substituents, is found to be nearly planar, a feature that influences its electronic properties and potential for intermolecular interactions. researchgate.net
Table 1: Illustrative Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Thiophene Derivative
| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length | C=C | 1.39 Å | 1.38 Å |
| Bond Angle | C-S-C | 92.5° | 92.2° |
| Dihedral Angle | C-C-C=O | 175.2° | 174.8° |
Note: Data presented is representative of typical findings for substituted thiophenes and serves for illustrative purposes.
Advanced Quantum Chemical Analyses
Beyond geometry optimization, a suite of advanced quantum chemical analyses can be performed to dissect the molecule's electronic behavior and reactivity patterns.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is plotted over the molecule's electron density surface, using a color scale to denote different potential values.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and represent the most likely sites for electrophilic attack. For Ethyl 2-amino-3-carboxythiophene, these regions are concentrated around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the amino group.
Positive Regions (Blue): These areas indicate an electron deficiency and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogens of the ethyl group typically exhibit a positive electrostatic potential.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP surface provides a clear, intuitive picture of the molecule's charge landscape, highlighting the regions that are primed for interaction with other chemical species. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netpku.edu.cn
HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to donate electrons to an electrophile.
LUMO: As the lowest energy orbital without electrons, the LUMO acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity and the molecule's ability to accept electrons from a nucleophile.
The distribution of these orbitals is also critical. In this compound, the HOMO density is expected to be located primarily on the electron-rich thiophene ring and the amino group, confirming these as the primary sites for electrophilic attack. Conversely, the LUMO density is likely distributed over the electron-withdrawing ethyl carboxylate group.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and chemically reactive. nih.gov
Table 2: Representative FMO Energies from DFT Calculations on Substituted Heterocycles
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Derivative A | -5.77 | -2.61 | 3.16 |
| Pyrimidine (B1678525) Derivative B nih.gov | -6.99 | -2.36 | 4.63 |
| Pyran Derivative C researchgate.net | -6.15 | -2.01 | 4.14 |
Note: This table presents typical values for related heterocyclic systems to illustrate the concept.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds (BD), lone pairs (LP), and antibonds (BD*). uba.arresearchgate.net
The key insight from NBO analysis comes from studying the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). These interactions, which represent electron delocalization or hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. researchgate.net
For this compound, significant delocalization interactions are expected to include:
The donation of electron density from the lone pair of the nitrogen atom (LP(N)) to the adjacent π* antibonding orbitals of the thiophene ring.
Interactions involving the lone pairs of the carbonyl oxygen (LP(O)) and the π* antibonding orbital of the C=O bond.
Delocalization from the π orbitals of the thiophene ring to the antibonding orbitals of the substituent groups.
To gain a more quantitative understanding of local reactivity, chemists employ tools like Mulliken population analysis and Fukui functions. nih.gov
Mulliken Population Analysis assigns a partial charge to each atom in the molecule. semanticscholar.orgresearchgate.net By identifying the atoms with the highest negative charge, one can predict the most probable sites for electrophilic attack. Conversely, atoms with a significant positive charge are likely targets for nucleophiles.
Fukui Functions offer a more sophisticated approach based on how the electron density at a specific point changes with the addition or removal of an electron. semanticscholar.orgresearchgate.net This allows for the prediction of site selectivity for different types of reactions:
f+(r): Predicts the site for nucleophilic attack.
f-(r): Predicts the site for electrophilic attack.
f0(r): Predicts the site for radical attack.
For substituted thiophenes, these analyses often confirm that specific carbon atoms in the ring are the most reactive sites, which is consistent with experimental observations of electrophilic substitution. semanticscholar.org
Computational Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to simulate and interpret various types of spectra, providing a powerful link between the calculated molecular structure and experimental data. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the computed IR spectrum with the experimental one, researchers can confirm the presence of specific functional groups (e.g., N-H stretches from the amino group, C=O stretch from the carboxylate) and validate the calculated geometry. researchgate.netscielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This allows for the assignment of peaks in the experimental NMR spectra and can help confirm the compound's structure. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to π→π* and n→π* transitions within the molecule. This analysis provides insight into the electronic structure and conjugation. nih.gov
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Functional Group / Atom | Calculated Value | Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch | 1670 | 1665 |
| IR Frequency (cm⁻¹) | N-H Stretch | 3410, 3320 | 3400, 3310 |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 165.5 | 166.1 |
| UV-Vis λmax (nm) | π→π* transition | 350 | 355 |
Note: Values are representative and used for illustrative purposes to show the typical correlation between theoretical and experimental data.
Mechanistic Insights through Computational Reaction Modeling
A comprehensive DFT study on the Gewald reaction mechanism offers a detailed picture of the formation of the 2-aminothiophene ring system. acs.orgresearchgate.netchemrxiv.orgnih.govfigshare.com The reaction is understood to commence with a Knoevenagel-Cope condensation between the active methylene (B1212753) compound (ethyl cyanoacetate) and a ketone, catalyzed by a base such as an amine. acs.orgchemrxiv.org This initial step is followed by the crucial addition of elemental sulfur and subsequent cyclization.
Computational models have been instrumental in clarifying the sequence of these events and the roles of the various reactants and catalysts. For instance, the amine catalyst is shown to facilitate the initial condensation by acting as a proton shuttle. chemrxiv.org The subsequent steps involving the opening of the elemental sulfur ring (typically S8) and its incorporation into the organic backbone have been a subject of significant theoretical exploration.
The modeling suggests that after the initial condensation, the resulting α,β-unsaturated nitrile undergoes deprotonation. This anionic intermediate is then responsible for the nucleophilic attack on the elemental sulfur ring, leading to the formation of a polysulfide intermediate. acs.orgresearchgate.netchemrxiv.org The calculations highlight that the cyclization of a monosulfide intermediate, followed by tautomerization to the stable aromatic thiophene product, is the thermodynamic driving force of the reaction. acs.orgchemrxiv.orgnih.govfigshare.com This final aromatization step is significantly exergonic and funnels the preceding equilibrium of intermediates towards the final 2-aminothiophene product.
The calculated free energies for the intermediates in the Gewald reaction provide a quantitative basis for understanding the reaction's progression. These computational findings not only corroborate experimental observations but also illuminate the subtle mechanistic details that are often difficult to probe through experimental means alone. The table below, derived from computational studies, outlines the key intermediates and their relative stability in a model Gewald reaction system.
| Intermediate | Description | Relative Free Energy (kcal/mol) |
| 1 + 2a | Reactants (Butanone + Malononitrile anion) | 0.0 |
| 3 | Knoevenagel-Cope Aldol Adduct | -16.4 |
| 5 | Knoevenagel-Cope Condensation Product | -2.9 |
| 5b | Deprotonated Condensation Product | - |
| 5b-S₈⁻ | Octasulfide Adduct | - |
| 7 | Thiophene Tautomer (before aromatization) | +1.1 |
| 6 | 2-Aminothiophene Product | -9.6 |
| Data derived from a DFT study on the Gewald reaction mechanism. chemrxiv.org The relative free energies are for a model system and illustrate the thermodynamic progression. |
Chemical Reactivity and Functional Derivatization of Ethyl 2 Amino 3 Carboxythiophene
Transformational Chemistry of the 2-Aminothiophene Core
The reactivity of the 2-aminothiophene core is primarily centered around the amino group and the ethyl carboxylate moiety. These groups can undergo various transformations to introduce new functionalities and build more complex molecular architectures.
The amino group at the C-2 position of ethyl 2-amino-3-carboxythiophene is a key site for derivatization. Its nucleophilic nature allows it to readily participate in a variety of reactions. tubitak.gov.tr
Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a common strategy for introducing diverse substituents. For instance, reaction with salicylaldehyde (B1680747) yields the corresponding Schiff base. asianpubs.orgresearchgate.net These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their potential biological activities. scielo.brnih.gov
Acylation: Acylation of the amino group is another facile transformation. It can be readily achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties and biological activity of the parent molecule.
Sulfonation: The amino group can also undergo sulfonation, typically by reaction with a sulfonyl chloride in the presence of a base. This leads to the formation of a sulfonamide linkage, a common motif in many biologically active compounds.
The following table summarizes some of the key reactions at the amino group:
| Reaction Type | Reagent Example | Product Type | Reference |
| Schiff Base Formation | Salicylaldehyde | Imine | asianpubs.orgresearchgate.net |
| Acylation | Acetyl Chloride | Amide | tubitak.gov.tr |
| Sulfonation | Benzenesulfonyl Chloride | Sulfonamide | tubitak.gov.tr |
The ethyl carboxylate group at the C-3 position provides another handle for chemical modification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of derivatives where the carboxylic acid functionality is required for further reactions, such as amide bond formation.
Transesterification: Transesterification allows for the conversion of the ethyl ester to other esters. This is typically achieved by reacting the compound with a different alcohol in the presence of a suitable catalyst. This reaction can be used to modify the properties of the molecule, such as its solubility or reactivity. nih.gov
Synthetic Modifications of the Thiophene (B33073) Ring System
The thiophene ring itself is a site for further functionalization, allowing for the introduction of substituents at various positions and the construction of novel ring systems.
The C-4 and C-5 positions of the thiophene ring are susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing amino and ester groups. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, allows for the introduction of a variety of substituents at the C-4 and C-5 positions by starting with appropriately substituted carbonyl compounds and active methylene (B1212753) nitriles. arkat-usa.orgacs.orgresearchgate.net This provides a direct route to a wide range of substituted 2-aminothiophenes. researchgate.net Further modifications can be achieved through various synthetic methodologies, expanding the diversity of accessible compounds. nih.govresearchgate.net
The thiophene ring can participate in cycloaddition reactions, although these are less common than for more electron-rich or electron-deficient systems. Under specific conditions, it can act as a diene or a dienophile, leading to the formation of new, often complex, ring systems. koreascience.kr These reactions open up possibilities for the synthesis of novel polycyclic and heterocyclic architectures.
Formation of Fused Heterocyclic Architectures
A significant area of research involving this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The presence of the amino and ester groups in a 1,2-relationship on the thiophene ring makes it an ideal starting material for cyclization reactions to form thieno-fused heterocycles. tandfonline.comnih.gov
For example, reaction with various reagents can lead to the formation of thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other fused systems. tubitak.gov.trresearchgate.netsciforum.net These fused heterocycles are of great interest due to their diverse biological and pharmacological properties. nih.govsemanticscholar.orgresearchgate.net The specific fused system obtained depends on the nature of the cyclizing agent used.
The following table provides examples of fused heterocyclic systems derived from 2-aminothiophenes:
| Fused Heterocycle | Synthetic Precursor | Reference |
| Thieno[2,3-d]pyrimidines | 2-Aminothiophene-3-carboxamides | tubitak.gov.tr |
| Thieno[2,3-b]pyridines | 2-Aminothiophenes and 1,3-dicarbonyl compounds | researchgate.net |
| Benzothiazoles | 2-Aminothiophenol derivatives | wisdomlib.orgnih.gov |
Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives
The fusion of a pyrimidine (B1678525) ring to the thiophene core of this compound and its analogs gives rise to the thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry. The most common strategy to achieve this cyclization involves the reaction of the 2-amino group with a suitable one-carbon or three-carbon synthon.
One established method involves a condensation reaction with formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The initial reaction of the 2-amino group with DMF-DMA forms an intermediate amidine. Subsequent heating, often in the presence of a base, with an amine or ammonia (B1221849) source leads to the cyclized thieno[2,3-d]pyrimidin-4-one.
Another powerful approach is the reaction with isothiocyanates. Treatment of this compound with an isothiocyanate (R-N=C=S) yields a thiourea (B124793) derivative. Intramolecular cyclization, typically promoted by a base or thermal conditions, then affords 2-substituted-thioxo-thieno[2,3-d]pyrimidinones.
Furthermore, reaction with nitriles in the presence of an acid catalyst can also lead to the formation of the thieno[2,3-d]pyrimidine ring system. asianpubs.org For instance, cyclocondensation reactions of 2-aminothiophene derivatives with various reagents are a cornerstone for building this heterocyclic system. nih.govorganic-chemistry.orgfishersci.ca The general utility of 2-aminothiophenes, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, as precursors for thienopyrimidines is well-documented. wikipedia.org
A variety of synthetic routes have been developed, starting from related 2-aminothiophene structures. For example, a series of thieno[2,3-d] nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines have been synthesized from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. researchgate.net This highlights the adaptability of the synthetic strategies to variously substituted thiophene precursors.
Table 1: Examples of Reagents for Thieno[2,3-d]pyrimidine Synthesis
| Starting Material Type | Reagent | Resulting Core Structure |
|---|---|---|
| Ethyl 2-aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-one |
| Ethyl 2-aminothiophene-3-carboxylate | Isothiocyanates (R-NCS) | 2-Thioxo-thieno[2,3-d]pyrimidinone |
| 2-Aminothiophene-3-carboxamide | Nitriles (R-CN) / HCl | 4-Amino-thieno[2,3-d]pyrimidine |
Generation of Thiazinone Derivatives
The synthesis of thiazinone derivatives from this compound is a less commonly reported transformation compared to the synthesis of thieno[2,3-d]pyrimidines. However, the inherent reactivity of the starting material suggests plausible synthetic routes. Thiazinones are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom.
A potential pathway to a thiazinone structure would involve reacting the 2-amino group with a bifunctional reagent containing both a leaving group and a sulfhydryl group, or a precursor thereof. For instance, reaction with 3-mercaptopropionyl chloride could, in principle, lead to acylation at the 2-amino position. Subsequent intramolecular cyclization, potentially involving the ester group, could form a thiazinone ring, although this would likely require harsh conditions and may not be regioselective.
A more viable, albeit multistep, approach could involve the reaction of the amino group with an α,β-unsaturated carbonyl compound bearing a suitable leaving group. For instance, reaction with ethyl 3-bromopropenoate could lead to a Michael addition followed by an intramolecular condensation to form a 1,3-thiazin-4-one derivative, though this specific reaction starting from this compound is not prominently featured in the literature. General methods for thiazinone synthesis often involve the reaction of β-aminothiols with carboxylic acid derivatives or the cyclization of β-mercaptopropionic acid derivatives with imines. researchgate.net
Aza-Wittig Reaction Applications
The Aza-Wittig reaction is a powerful tool for the formation of C=N double bonds, typically yielding imines, carbodiimides, or isocyanates upon reaction of an iminophosphorane with a carbonyl compound. organic-chemistry.orgresearchgate.net The application of this reaction to this compound first requires the conversion of the 2-amino group into an azide (B81097).
This transformation can be achieved via a two-step diazotization-azidation sequence. The 2-amino group is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt. Subsequent reaction of the diazonium salt with sodium azide introduces the azide functionality at the 2-position, yielding ethyl 2-azido-3-carboxythiophene.
This 2-azido derivative is the direct precursor for the Aza-Wittig reaction. It reacts with a phosphine (B1218219), most commonly triphenylphosphine (B44618), in a Staudinger reaction to generate an iminophosphorane. This intermediate is typically not isolated but is generated in situ and reacted directly with a carbonyl compound (an aldehyde or ketone). The reaction proceeds through a four-membered oxazaphosphetane intermediate, which then collapses to form the final imine product and triphenylphosphine oxide. bachem.com
This methodology allows for the introduction of a wide variety of substituents onto the nitrogen atom of the resulting imine, depending on the structure of the carbonyl reactant used. The intramolecular version of the Aza-Wittig reaction is also a well-established method for the synthesis of N-heterocycles. researchgate.net
Table 2: General Scheme for Aza-Wittig Application
| Step | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| 1. Azidation | This compound | 1. NaNO₂, HCl2. NaN₃ | Ethyl 2-azido-3-carboxythiophene |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry) for Triazoles
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. fishersci.ca To employ this compound in CuAAC, it must first be functionalized with either an azide or an alkyne group.
Introduction of an Azide Handle: As described in the Aza-Wittig section (5.3.3), the 2-amino group can be readily converted into a 2-azido group. This ethyl 2-azido-3-carboxythiophene can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazole derivatives. The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. fishersci.ca
Introduction of an Alkyne Handle: Alternatively, an alkyne functionality can be introduced onto the molecule. While direct alkynylation of the thiophene ring can be challenging, a more common strategy involves modifying the ester group or introducing a substituent that contains an alkyne. For example, the ethyl ester could be hydrolyzed to the carboxylic acid, which could then be coupled with an amino-alkyne (e.g., propargylamine) using standard peptide coupling reagents to form an amide bond, thereby tethering an alkyne to the thiophene scaffold. This alkynylated derivative can then undergo CuAAC with a wide array of organic azides.
This "click chemistry" approach provides a highly efficient and modular route to conjugate the thiophene core with other molecules, including biomolecules, polymers, or fluorescent tags, making it a valuable tool in materials science and medicinal chemistry. researchgate.net
Advanced Research Applications of Ethyl 2 Amino 3 Carboxythiophene Derivatives
Medicinal Chemistry Research and Preclinical Drug Discovery
The scaffold of ethyl 2-amino-3-carboxythiophene is a valuable starting point in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly thienopyrimidine derivatives. nih.gov Its inherent structural features and potential for diverse chemical modifications have made its derivatives subjects of extensive research in the pursuit of novel therapeutic agents. These investigations span multiple target classes, including enzymes critical to disease pathology.
Derivatives of the this compound core structure have been synthesized and evaluated for their potential to inhibit various enzymes, demonstrating the versatility of this chemical scaffold in drug discovery programs.
Artemis (SNM1C/DCLRE1C) is a crucial endonuclease involved in the development of B- and T-lymphocytes and in DNA double-strand break repair. researchgate.net Its deficiency can lead to radiosensitive severe combined immunodeficiency (RS-SCID). researchgate.net While the development of Artemis inhibitors is an active area of research, publicly available studies specifically documenting the investigation of this compound derivatives as inhibitors of Artemis endonuclease are not prominent in the reviewed scientific literature.
The COVID-19 pandemic spurred intensive research into antiviral therapies, targeting key viral proteins. One such target is the SARS-CoV-2 macrodomain (Mac1), a component of the non-structural protein 3 (nsp3). nih.govrsc.org This enzyme, an ADP-ribosylhydrolase, is critical for viral replication and pathogenesis as it reverses mono-ADP-ribosylation, thereby protecting the virus from the host's innate immune response. nih.govijprajournal.com
High-throughput screening efforts have identified derivatives of this compound as promising inhibitors of SARS-CoV-2 Mac1. nih.govnih.gov Through screening a library of approximately 38,000 small molecules, researchers identified compounds with a 2-amide-3-methylester thiophene (B33073) core that effectively inhibit the binding of Mac1 to ADP-ribose. rsc.orgnih.gov
One of the initial hit compounds demonstrated an IC₅₀ value of 14 µM for SARS-CoV-2 Mac1. nih.gov Further optimization of this chemotype led to the development of derivatives with improved potency and selectivity. For instance, compound 6 from one study showed a dose-dependent inhibition of Mac1-ADP-ribose binding with an IC₅₀ of 45.0 ± 10.9 μM and was found to be highly selective for SARS-CoV-2 Mac1 when tested against 16 other human and viral macrodomains. rsc.org Another derivative, compound 27, also showed significant inhibition of SARS-CoV-2 Mac1 and its homolog from the original SARS-CoV, with an IC₅₀ of 20 µM against the latter. nih.gov These findings validate Mac1 as a viable antiviral target and establish the thiophene scaffold as a strong candidate for further development into potent COVID-19 therapeutics. nih.govijprajournal.com
Table 1: Inhibition of SARS-CoV-2 Mac1 by Thiophene Derivatives
| Compound Reference | Target | Assay Type | IC₅₀ (µM) | Notes |
| Hit Compound | SARS-CoV-2 Mac1 | Protein FRET-based competition | 14 | Initial hit from HTS. nih.gov |
| Compound 6 | SARS-CoV-2 Mac1 | ADP-ribose binding | 45.0 ± 10.9 | Highly selective against other macrodomains. rsc.org |
| Compound 27 | SARS-CoV Mac1 | ADP-ribose binding | 20 | Also inhibits MERS-CoV Mac1 to a lesser extent. nih.gov |
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of the insulin (B600854) and leptin signaling pathways. nih.govnih.gov The development of selective PTP1B inhibitors is a major goal in medicinal chemistry. google.com
Research has shown that trisubstituted thiophene derivatives possess enzyme-inhibitory activity against PTP1B. rsc.org A study by Ye et al. reported the synthesis of a trisubstituted thiophene compound that was confirmed to have PTP1B inhibitory effects. rsc.org This indicates that the thiophene scaffold, from which this compound is derived, is a viable starting point for designing novel PTP1B inhibitors. While many classes of molecules, such as diterpenoids and flavonoids, are being investigated for PTP1B inhibition, the exploration of thiophene-based compounds represents a distinct avenue of research in the quest for new anti-diabetic and anti-obesity agents. rsc.orgnih.gov
Human leukocyte elastase (HLE), also known as human neutrophil elastase, is a serine protease involved in immune responses and tissue remodeling. nih.gov Its unregulated activity is implicated in inflammatory diseases, particularly those affecting the lungs. nih.gov The search for effective HLE inhibitors is an ongoing effort in drug discovery. chemspider.comnih.gov However, based on a review of the available scientific literature, there is no significant body of research focused on the development of this compound derivatives specifically as inhibitors of human leukocyte elastase.
Kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Consequently, kinase inhibitors are a cornerstone of modern oncology. The this compound scaffold has proven to be a versatile platform for the design and synthesis of potent kinase inhibitors. researchgate.nettubitak.gov.tr
Researchers have successfully synthesized thiophene carboxamides and fused thieno[2,3-d]pyrimidines from this core structure, which have shown significant cytotoxic effects against cancer cell lines. researchgate.nettubitak.gov.tr These compounds often act as ATP-competitive inhibitors, targeting the kinase domain. researchgate.net
For example, a series of thiophene carboxamide derivatives were synthesized and screened as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase in angiogenesis. researchgate.net The most active derivatives displayed potent inhibition against VEGFR-2 with IC₅₀ values in the sub-micromolar to low micromolar range. researchgate.net Similarly, newly designed thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their inhibitory activity against kinases like FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia. tubitak.gov.tr One such compound exhibited the highest inhibitory activity against FLT3 among the tested series. tubitak.gov.tr
Table 2: Kinase Inhibition by this compound Derivatives
| Compound Class | Target Kinase | Key Findings | Representative IC₅₀ |
| Thiophene Carboxamides | VEGFR-2 | Displayed higher cytotoxicity than Sorafenib against HepG-2 cells. researchgate.net | 0.59 µM (Compound 5) |
| Thiophene Carboxamides | VEGFR-2 | Showed cell cycle arrest at G2/M phase and induced apoptosis. researchgate.net | 1.29 µM (Compound 21) |
| Thieno[2,3-d]pyrimidines | FLT3 | Showed significant inhibition activity and induced autophagic cell death. tubitak.gov.tr | Not specified, but noted as the highest in the series. |
Neurotransmitter Receptor Modulator Studies
The modulation of neurotransmitter receptors is a critical strategy for treating a wide range of neurological and psychiatric disorders. Derivatives of this compound have emerged as significant modulators of key receptors, including adenosine (B11128) and kainate receptors.
Thiophene derivatives have been identified as allosteric enhancers of the adenosine A1 receptor, which plays a role in regulating cardiac rhythm and neuronal activity. nih.gov Unlike direct agonists, allosteric modulators fine-tune the receptor's response to its natural ligand, adenosine. This can offer a more nuanced therapeutic effect, potentially strengthening physiological signaling pathways. nih.gov
Research has shown that several 2-amino-3-benzoylthiophenes can increase the binding of agonists to A1 adenosine receptors. nih.gov These compounds demonstrate specificity for the agonist-bound conformation of the receptor. nih.gov The mechanism involves an allosteric action, as evidenced by the slowing of the agonist's dissociation from the receptor. nih.gov Structure-activity relationship (SAR) studies have further refined these molecules. For instance, 2-amino-3-aroylthiophenes have been developed as potent agonist allosteric enhancers at the human A1 adenosine receptor (hA₁AR). nih.gov Modifications at the 3, 4, and 5-positions of the thiophene ring have yielded compounds with substantial allosteric enhancing activity, with some showing potency scores as high as 91%. nih.gov
| Compound Series | Key Features | Allosteric Enhancer (AE) Activity |
| 2-amino-3-benzoylthiophenes | Increase binding of A1 agonists | Up to 45% stimulation of binding nih.gov |
| 2-amino-4,5-diphenylthiophene-3-carboxylates | 3-carboxythiophene 3-trifluoromethylbenzyl esters | Substantial AE activity (up to 63%) nih.gov |
| 2-amino-3-benzoyl-4,5-diphenylthiophenes | 3-(1-naphthoyl) substituent | Supported AE activity (52%) nih.gov |
| 2-amino-5-bromo-3-benzoyl-4-phenylthiophenes | High potency compounds | Scores of 91% and 80% observed nih.gov |
This table summarizes the allosteric enhancer activity of different series of thiophene derivatives at the A1 adenosine receptor.
Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors involved in synaptic transmission and plasticity. nih.gov Dysregulation of KAR function is implicated in neurological conditions like epilepsy. nih.govnih.gov The development of subtype-selective KAR antagonists is a major goal in neuroscience research to dissect the specific roles of the five different subunits (GluK1-5). nih.gov The GluK5 subunit, in particular, is widely distributed throughout the central nervous system, often forming heteromeric receptors with the GluK2 subunit. nih.gov
Derivatives based on heterocyclic scaffolds have been investigated as KAR antagonists. While much research has focused on quinoxaline-2,3-dione analogues, the underlying principles of targeting specific subunits are broadly applicable. dntb.gov.uaencyclopedia.pub For instance, specific substitutions have led to compounds with a high preference for the GluK3 subunit. encyclopedia.pub The development of antagonists with high selectivity for the GluK5 subunit is an ongoing area of research, aiming to create precise tools for studying the function of GluK5-containing receptors and for potential therapeutic intervention in neurological disorders. dntb.gov.ua
Development of Antimicrobial Agents (Antibacterial, Antifungal)
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties. nih.govnih.gov
Various thiophene-based compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain thieno[2,3-b]pyridine (B153569) derivatives, synthesized from ethyl thionicotinates, have been screened for their antibacterial activity. researchgate.net Docking studies suggest these compounds may bind effectively to bacterial enzymes. researchgate.net Recent research has focused on thiophene derivatives active against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and E. coli. nih.gov
In the realm of antifungal research, certain thiazole (B1198619) derivatives have shown potent activity against resistant pathogens, including Aspergillus fumigatus and the multidrug-resistant yeast Candida auris. nih.gov Similarly, studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed that many possess good antifungal effects, marking them as potential candidates for further development. nih.gov The broad antimicrobial spectrum of thiophene-related scaffolds highlights their promise as a foundation for new anti-infective drugs. nih.govnih.gov
| Organism Type | Pathogen Examples | Active Scaffolds | Reference |
| Gram-negative Bacteria | E. coli, A. baumannii | Thiophene derivatives | nih.gov |
| Gram-positive Bacteria | S. aureus | Thiazole derivatives | nih.gov |
| Fungi | A. fumigatus, C. auris | Thiazole derivatives | nih.gov |
| Fungi | Various strains | 4(3H)-Quinazolinone derivatives | nih.gov |
This table illustrates the range of pathogenic microorganisms susceptible to thiophene-related derivatives.
Preclinical Antiviral and Antitumor Activity Assessments
The structural versatility of the thiophene ring has been leveraged to develop agents with potential antiviral and antitumor activities.
In antiviral research, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were evaluated as potential anti-HIV-1 agents. nih.gov One compound, 2-amino-3-(2-nitrophenylsulfonyl)thiophene, showed moderate and selective activity against HIV-1 in cell cultures. nih.gov Other derivatives in this class proved active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov
In oncology, thiophene derivatives have been investigated as antitumor agents. nih.gov Thiophene aryl amides have displayed moderate in vitro activity against certain leukemia, breast, and colon cancer cell lines. nih.gov Another avenue of research involves targeting antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells, leading to drug resistance. nih.gov Analogues of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate function as antagonists for these antiapoptotic proteins. nih.gov These compounds have shown the ability to overcome drug resistance and have the potential for use as single agents or in combination with other anticancer therapies. nih.govnih.gov
| Activity | Target | Compound Class | Key Findings |
| Antiviral | HIV-1 | 2-aminothiophenes | Moderate and selective activity observed nih.gov |
| Antiviral | CMV, VZV | 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | Proved considerably active (IC₅₀ = 0.1-10 µg/mL) nih.gov |
| Antitumor | Leukemia, Breast, Colon Cancer Lines | Thiophene aryl amides | Displayed moderate in vitro activity nih.gov |
| Antitumor | Cancers overexpressing Bcl-2 | 4H-chromene derivatives | Overcome drug resistance, sensitize cells to cisplatin (B142131) nih.gov |
This table highlights the preclinical antiviral and antitumor findings for various thiophene derivatives.
Structure-Activity Relationship (SAR) Studies in Pharmaceutical Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. Such studies have been crucial in optimizing the therapeutic potential of this compound derivatives.
For A1 adenosine receptor allosteric enhancers, SAR studies have explored modifications at various positions of the 2-aminothiophene ring, leading to the identification of key substituents that enhance potency. nih.gov For instance, the discovery that a 3-ethoxycarbonyl substituent, typically detrimental to activity, could support allosteric enhancement in certain contexts demonstrates the nuanced findings from SAR analyses. nih.gov
In the development of anticancer agents, SAR studies on 4H-chromene derivatives have been performed to improve their binding affinity to antiapoptotic Bcl-2 proteins and enhance their cytotoxicity against cancer cells. nih.govnih.gov It was found that the 6-position of the chromene ring can accommodate various alkyl groups, and modifications at this position led to compounds with a greater than threefold increase in binding affinity and a more than thirteen-fold increase in cytotoxicity. nih.gov Similarly, SAR studies on ERK1/2 inhibitors revealed that shifting an ethoxy group on a phenyl ring from the 4- to the 2-position significantly improved the compound's functional activity. researchgate.net
Material Science and Advanced Functional Materials Development
Beyond their pharmaceutical applications, thiophene derivatives possess electronic properties that make them suitable for use in material science. nih.gov The thiophene ring is a key component in the development of advanced functional materials, particularly in the field of organic electronics. nih.govresearchgate.net
Thiophenes exhibit properties ideal for materials used in field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). nih.gov This is attributed to their reversible oxidation at low potentials and their semiconductor-like behavior when p-doped. nih.gov The ease of fabrication, mechanical strength, and stability of thiophene-based polymers also contribute to their utility in this field. researchgate.net The ability to tune the electronic properties of these materials through chemical modification of the thiophene core, including through derivatives related to this compound, opens up possibilities for creating novel materials with tailored functionalities for next-generation electronic devices.
Integration in Dye Chemistry and Pigment Applications
The molecular structure of this compound is a valuable precursor in the synthesis of a variety of dyes, particularly azo dyes. researchgate.netpbworks.com Azo dyes, characterized by the functional group R-N=N-R', are a dominant class of synthetic colorants used across industries. pbworks.com The synthesis process typically involves a two-step reaction: first, the aromatic amine of a 2-aminothiophene derivative is converted into a diazonium salt intermediate through a process called diazotization. unb.cayoutube.com This electrophilic diazonium ion is then coupled with a nucleophilic compound, such as an aromatic amine or phenol, to form the final azo dye. pbworks.com
The specific substituents on the thiophene ring and the coupling partner play a crucial role in determining the final color and properties of the dye, such as water solubility and fastness on fabrics. cuhk.edu.hk This allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, and blue. unb.ca For instance, researchers have synthesized series of disperse polymeric dyes by diazotizing 2-aminothiophene derivatives like 2-amino-3-carbethoxy-4,5-dimethylthiophene and coupling them with different N-arylmaleimides. researchgate.net These thiophene-based dyes are noted for their brilliant shades and good fastness properties, making them important for coloring textiles and other materials. researchgate.net
Below is a table summarizing examples of dye applications for aminothiophene derivatives:
| Precursor Derivative | Dye Class | Application Area | Reference |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Azo Dyes | General Dye Synthesis | sigmaaldrich.com |
| 2-Amino-3-carbethoxy-4,5-dimethylthiophene | Disperse Polymeric Dyes | Textile Dyeing | researchgate.net |
| 2-Amino-3,5-bis-(ethoxycarbonyl)-4-methylthiophene | Disperse Polymeric Dyes | Textile Dyeing | researchgate.net |
Utilization in Conducting Polymers and Organic Electronics
Thiophene and its derivatives are fundamental components in the field of organic electronics due to their excellent electronic properties, environmental stability, and chemical versatility. semanticscholar.org Polythiophene and its derivatives are particularly important as they are stable in both their oxidized (conducting) and neutral states. semanticscholar.org The ease of substitution on the thiophene ring allows for fine-tuning of the material's properties for specific electronic applications. semanticscholar.org
Derivatives of this compound serve as monomers for the synthesis of these conducting polymers. These polymers possess delocalized pi-electrons, which are essential for charge transport. semanticscholar.org This makes them suitable for use as semiconductors in a variety of organic electronic devices.
Key Applications in Organic Electronics:
Organic Field-Effect Transistors (OFETs): Linear oligothiophenes and copolymers of thiophene are used as the active semiconductor layer in OFETs, which are essential components of flexible displays and sensors. semanticscholar.org
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are used as light-emitting layers due to their ability to produce brilliant colors and their high fluorescence efficiency. semanticscholar.org
Molecular Wires: The conjugated structure of polythiophenes allows them to act as molecular-scale wires, conducting electricity from one point to another. asianpubs.org
Components in Photovoltaic Devices (e.g., Solar Cells)
In the search for renewable energy sources, thiophene derivatives have been extensively researched for their use in organic solar cells (OSCs). semanticscholar.org These materials are attractive alternatives to traditional silicon-based solar cells due to their potential for low-cost manufacturing, light weight, and mechanical flexibility. semanticscholar.orgrsc.org Derivatives of this compound are used to construct the donor materials in the active layer of these devices.
In a typical bulk heterojunction (BHJ) solar cell, a blend of a polymer donor and a fullerene or non-fullerene acceptor is used as the light-absorbing layer. semanticscholar.org Thiophene-based polymers, such as Poly(3-hexylthiophene) (P3HT), are common donor materials. semanticscholar.orgnih.gov When the active layer absorbs sunlight, it generates excitons (electron-hole pairs). mdpi.com The donor material (the thiophene polymer) preferentially transports the holes, while the acceptor transports the electrons to their respective electrodes, generating an electrical current. mdpi.com
Researchers are continuously designing new thiophene-based polymers to improve the power conversion efficiency (PCE) of all-polymer solar cells (all-PSCs). rsc.orgbohrium.com For example, a recently designed polythiophene derivative, PFETVT-T, achieved a record PCE of 11.81% in a binary all-PSC and over 16% in a ternary blend, highlighting the potential of these materials. researchgate.net The performance of these solar cells is highly dependent on the energy levels of the donor and acceptor materials, the morphology of the active layer, and the charge carrier mobility. semanticscholar.orgresearchgate.net
| Photovoltaic Device Type | Role of Thiophene Derivative | Example Polymer/Derivative | Reference |
| All-Polymer Solar Cells (all-PSCs) | Polymer Donor | Polythiophene derivatives (PTs) | rsc.orgbohrium.com |
| Perovskite Solar Cells (PSCs) | Hole-Transport Layer (HTL) | Anthracene-based thiophene materials | mdpi.com |
| Dye-Sensitized Solar Cells (DSSCs) | π-conjugated spacer in D-π-A dyes | Dithienothiophene, Terthiophene | nih.gov |
Development of Molecular Probes and Biosensors
Aminothiophene derivatives are used to create sophisticated molecular tools for biological research and diagnostics. nih.gov Specifically, they form the core of hemicyanine chromophores, which are a class of "push-pull" dyes. nih.gov These molecules have distinct electron-donating (the aminothiophene part) and electron-accepting (a heterocyclic quaternary nitrogen) ends. nih.gov
Upon photoexcitation, there is a significant shift of electron density from the donor to the acceptor end. nih.gov This property makes their fluorescence highly sensitive to the polarity of their surrounding environment. nih.gov For instance, their absorption and emission spectra can shift dramatically when moving from a nonpolar environment (like the interior of a lipid membrane) to a polar one (like water). nih.gov This environmental sensitivity is a key feature for their use as molecular probes and biosensors. nih.gov
These probes can be designed to target specific biological structures, like cell membranes, and report on local environmental changes or electrical potential through changes in their fluorescence. nih.gov Their long-wavelength fluorescence and nonlinear optical properties, such as two-photon absorption, make them particularly suitable for deep-tissue imaging and live-cell analysis. nih.gov
Role as Versatile Building Blocks in Complex Organic Synthesis
The chemical structure of this compound, featuring multiple reactive sites, makes it an exceptionally versatile building block in organic synthesis. nih.govtubitak.gov.tr It serves as a foundational scaffold for constructing more complex molecules with a wide range of applications, from pharmaceuticals to materials science. tubitak.gov.trresearchgate.net
Intermediates for Polyfunctional Heterocyclic Compounds
This compound and its analogues are key intermediates in the synthesis of a multitude of polyfunctional heterocyclic compounds. nih.govtubitak.gov.tr The presence of the amine group, the ester, and the reactive positions on the thiophene ring allows for a variety of chemical transformations. tubitak.gov.tr
One of the most significant applications is the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds. nih.gov These are typically prepared by reacting the 2-aminothiophene derivative with various reagents that build the pyrimidine (B1678525) ring onto the thiophene core. tubitak.gov.tr The resulting thienopyrimidine scaffold is a common feature in many biologically active molecules. nih.gov The reactivity of the aminothiophene allows for the introduction of diverse functional groups, leading to a wide array of substituted heterocyclic systems. tubitak.gov.tr
Scaffolds for Combinatorial Library Generation
In modern drug discovery, generating large collections of structurally related compounds, known as combinatorial libraries, is a crucial strategy for identifying new therapeutic agents. researchgate.net this compound is an ideal scaffold for this purpose. researchgate.net A scaffold is the core structure of a molecule to which various substituents can be attached.
By systematically reacting the aminothiophene core with different sets of building blocks at its various reactive sites (the amino group, the ester, and the thiophene ring), a large and diverse library of related molecules can be rapidly synthesized. researchgate.net For example, different aldehydes could be reacted with the amino group, while the ester could be hydrolyzed and coupled with various amines. This approach allows chemists to explore a vast chemical space efficiently. The resulting libraries can then be screened against biological targets, such as enzymes or receptors, to find "hits" with desired activities. nih.gov This strategy has been successfully used to create libraries of fused azoles and other heterocyclic systems for drug discovery programs. researchgate.net
Future Directions and Interdisciplinary Research Frontiers
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of ethyl 2-amino-3-carboxythiophene and its derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally benign and sustainable methods. nih.govresearchgate.net Traditional approaches often involve harsh reaction conditions and the use of toxic reagents. nih.gov In response, researchers are exploring a variety of greener alternatives.
One promising strategy is the use of eco-friendly solvents like water and deep eutectic solvents. nih.govrsc.org For instance, a catalyst-free synthesis of 2-aminothiophenes in water under ultrasound activation has been reported. nih.gov Similarly, the use of deep eutectic solvents, such as those based on choline (B1196258) chloride and urea, offers a green alternative to conventional ionic liquids for the Gewald synthesis of 2-aminothiophenes. nih.govrsc.org
Multicomponent reactions (MCRs) are also gaining traction as a sustainable approach, as they allow for the synthesis of complex molecules in a single step, minimizing waste and energy consumption. nih.govnih.govscribd.com The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, is being continually refined with greener catalysts and conditions. nih.govrsc.orgresearchgate.net
Other innovative techniques being explored include mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of solvents. nih.gov Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and improve yields. researchgate.netnih.govcbccollege.in The development of recyclable catalysts, such as palladium iodide on a potassium iodide support, further enhances the sustainability of these synthetic routes. mdpi.com
Table 1: Comparison of Green Synthetic Methodologies for Aminothiophene Synthesis
| Methodology | Key Features | Advantages |
| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, readily available, non-toxic. |
| Deep Eutectic Solvents | Employs a mixture of hydrogen bond donors and acceptors. | Biodegradable, low cost, non-flammable. |
| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, simplified purification. |
| Mechanochemistry | Uses mechanical energy (e.g., ball milling) to initiate reactions. | Solvent-free or reduced solvent usage, can access novel reactivity. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, improved purity. |
| Recyclable Catalysts | Catalysts that can be recovered and reused multiple times. | Reduced cost, minimized metal contamination of products. |
Advanced Computational Design and Prediction
Computational chemistry is playing an increasingly vital role in the design and prediction of the properties and reactivity of this compound derivatives. tandfonline.com Techniques like Density Functional Theory (DFT) are being used to study the molecular structure, electronic properties, and reactivity of these compounds. tandfonline.comajrconline.org
Molecular modeling and docking studies are instrumental in rational drug design, allowing researchers to predict the binding affinity of thiophene (B33073) derivatives to biological targets. tandfonline.comresearchgate.netnih.gov This in silico approach helps in identifying promising candidates for further experimental investigation, thereby accelerating the drug discovery process. nih.gov For example, computational studies have been used to design and evaluate new 4-aminothiophene and thienopyrimidine compounds for their potential antibacterial and anticancer activities. tandfonline.com
Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to correlate the structural features of aminothiophene derivatives with their biological activities. ajrconline.org These models provide valuable insights into the key structural requirements for a desired pharmacological effect and guide the synthesis of more potent and selective compounds. The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties through computational methods is also crucial for assessing the drug-likeness of new derivatives. ajrconline.org
Exploration of Novel Reactivity and Transformation Pathways
The inherent reactivity of the this compound scaffold provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. Researchers are continuously exploring novel reactions and transformations to expand the chemical space accessible from this versatile building block.
The amino and ester functionalities, along with the thiophene ring itself, offer multiple sites for chemical modification. For instance, the amino group can be readily acylated, alkylated, or used to form Schiff bases, which can then be cyclized to generate fused heterocyclic systems like thienopyrimidines. asianpubs.orgmdpi.comtubitak.gov.tr The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up further avenues for derivatization. google.comgoogle.comresearchgate.net
Recent research has focused on developing metal-catalyzed cross-coupling reactions to introduce aryl and other substituents onto the thiophene ring, leading to the synthesis of highly functionalized derivatives. nih.govresearchgate.net Additionally, novel cyclization strategies are being devised to construct complex polycyclic systems incorporating the thiophene nucleus. mdpi.comacs.org These new synthetic methodologies not only provide access to novel chemical entities but also enable the fine-tuning of the physicochemical and biological properties of the resulting compounds.
Synergistic Applications in Bio-Organic and Supramolecular Chemistry
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in bio-organic and supramolecular chemistry. The ability of thiophene-containing molecules to engage in π-π stacking and hydrogen bonding interactions is being harnessed to create self-assembling systems with ordered nanostructures. beilstein-journals.orgnih.govresearchgate.netnih.gov
In the realm of bio-organic chemistry, oligothiophene-oligopeptide hybrids are being investigated for their ability to form amyloid-like fibrillar aggregates. beilstein-journals.org These bio-inspired materials have potential applications in nanotechnology and smart materials, combining the semiconducting properties of oligothiophenes with the self-assembly and stimuli-responsive nature of peptides. beilstein-journals.org The self-assembly of amino acids and their derivatives is a growing field, offering a bottom-up approach to constructing functional biomaterials with good biocompatibility and biodegradability. beilstein-journals.org
The supramolecular assembly of thiophene derivatives can be controlled by modifying the substitution pattern on the thiophene ring. nih.gov For example, changing the position of an amide group can switch the packing motif from head-to-tail to head-to-head. nih.gov This level of control over molecular organization is crucial for the development of organic electronic materials with tailored properties.
Academic Patent Landscape and Emerging Intellectual Property
The growing interest in the therapeutic and materials science applications of this compound and its derivatives is reflected in the increasing number of patents being filed in this area. google.comgoogle.comgoogle.com A review of the patent landscape reveals a focus on novel synthetic methods, new chemical entities, and their applications as pharmaceuticals and functional materials.
Patents in this field often claim new processes for the preparation of aminothiophene derivatives, with an emphasis on scalability, efficiency, and cost-effectiveness. google.comgoogle.com There is also a significant number of patents protecting specific classes of thiophene derivatives with demonstrated biological activity, such as kinase inhibitors, anti-inflammatory agents, and antiviral compounds. researchgate.netnih.govgoogle.com
As the understanding of the structure-activity relationships of these compounds deepens, it is expected that the number of patents claiming specific, highly optimized molecules for particular therapeutic indications will continue to grow. Furthermore, the development of novel formulations and drug delivery systems for aminothiophene-based drugs is another area of emerging intellectual property.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
